diethyl 2,2-dihydroxypropanedioate
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Diethyl 2,2-dihydroxypropanedioate can be synthesized through several methods. One common approach involves the esterification of malonic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions to ensure complete conversion of the acid to the ester.
Another method involves the alkylation of diethyl malonate with ethyl bromoacetate in the presence of a base such as sodium ethoxide. This reaction forms the desired diester through a nucleophilic substitution mechanism.
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous flow processes to enhance efficiency and yield. The use of high-purity starting materials and optimized reaction conditions, such as controlled temperature and pressure, ensures the consistent production of the compound on a large scale.
Chemical Reactions Analysis
Types of Reactions
Diethyl 2,2-dihydroxypropanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form diethyl oxomalonate, a key intermediate in organic synthesis.
Reduction: Reduction of this compound can yield diethyl malonate, which is useful in the synthesis of barbiturates.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester groups, to form a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Bases like sodium ethoxide or potassium tert-butoxide are often employed to facilitate nucleophilic substitution reactions.
Major Products Formed
Oxidation: Diethyl oxomalonate
Reduction: Diethyl malonate
Substitution: Various substituted malonates depending on the nucleophile used
Scientific Research Applications
Diethyl 2,2-dihydroxypropanedioate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of heterocyclic compounds and pharmaceuticals.
Biology: The compound is studied for its potential as a precursor to biologically active molecules.
Medicine: It serves as an intermediate in the synthesis of drugs, including anticonvulsants and sedatives.
Industry: this compound is used in the production of polymers and resins, where it imparts desirable properties such as flexibility and durability.
Mechanism of Action
The mechanism by which diethyl 2,2-dihydroxypropanedioate exerts its effects depends on the specific reaction or application. In organic synthesis, the compound acts as a nucleophile or electrophile, participating in various reactions to form new chemical bonds. Its molecular targets and pathways are primarily determined by the functional groups present and the reaction conditions employed.
Comparison with Similar Compounds
Diethyl 2,2-dihydroxypropanedioate can be compared with other similar compounds such as:
Diethyl malonate: Both compounds are diesters of malonic acid, but diethyl malonate lacks the hydroxyl groups present in this compound.
Diethyl oxomalonate: This compound is an oxidized form of this compound and is used in different synthetic applications.
Dimethyl malonate: Similar to diethyl malonate, but with methyl ester groups instead of ethyl groups.
The uniqueness of this compound lies in its hydroxyl groups, which provide additional reactivity and versatility in chemical synthesis.
Properties
IUPAC Name |
diethyl 2,2-dihydroxypropanedioate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O6/c1-3-12-5(8)7(10,11)6(9)13-4-2/h10-11H,3-4H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEMWMDIHEZJHNB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C(=O)OCC)(O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201283877 | |
Record name | 1,3-Diethyl 2,2-dihydroxypropanedioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201283877 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
631-23-2 | |
Record name | 1,3-Diethyl 2,2-dihydroxypropanedioate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=631-23-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,3-Diethyl 2,2-dihydroxypropanedioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201283877 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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